D2 vs. 5-HT1A Receptor Affinity Ratio: Differential Quantification Against Aripiprazole
Elopiprazole demonstrates a D2 dopamine receptor binding affinity (pKi = 9.38, equivalent to Ki ≈ 0.42 nM) that is quantitatively distinguishable from aripiprazole (D2 Ki ≈ 0.34 nM). However, the therapeutically consequential differentiation resides in the 5-HT1A receptor affinity: elopiprazole's 5-HT1A pKi is 8.82 (Ki ≈ 1.51 nM), whereas aripiprazole exhibits substantially lower 5-HT1A affinity (Ki = 5.6 nM) [1][2]. This produces a D2:5-HT1A affinity ratio of approximately 0.28 for elopiprazole versus approximately 0.06 for aripiprazole — a nearly five-fold difference in relative receptor engagement that directly impacts downstream signaling modulation in neuronal systems [1].
| Evidence Dimension | Receptor binding affinity (pKi / Ki values) at D2 dopamine and 5-HT1A serotonin receptors |
|---|---|
| Target Compound Data | Elopiprazole: D2 pKi = 9.38 (Ki ≈ 0.42 nM); 5-HT1A pKi = 8.82 (Ki ≈ 1.51 nM) |
| Comparator Or Baseline | Aripiprazole: D2 Ki = 0.34 nM; 5-HT1A Ki = 5.6 nM |
| Quantified Difference | D2:5-HT1A Ki ratio: Elopiprazole ≈ 0.28 vs. Aripiprazole ≈ 0.06 (4.7-fold higher relative 5-HT1A engagement for elopiprazole) |
| Conditions | In vitro radioligand binding assays using human recombinant receptors expressed in heterologous cell systems |
Why This Matters
This quantifiable difference in D2:5-HT1A affinity ratio enables researchers to experimentally dissect the contribution of concurrent 5-HT1A agonism to D2 antagonist-mediated effects, a variable that is confounded when using aripiprazole as a reference compound.
- [1] ZINC Database. ZINC53098495 (Elopiprazole). Activities based on ChEMBL 20. D2 pKi 9.38, 5-HT1A pKi 8.82. University of California, San Francisco. View Source
- [2] Shapiro DA, Renock S, Arrington E, Chiodo LA, Liu LX, Sibley DR, et al. Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology. 2003 Aug;28(8):1400-11. D2 Ki 0.34 nM, 5-HT1A Ki 5.6 nM. View Source
